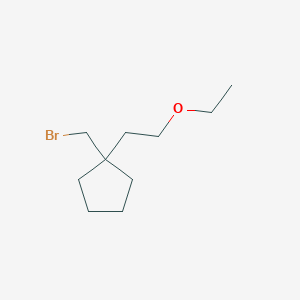
2,3,6-Trichlorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichlorobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3O2S. It is a derivative of benzene, where three chlorine atoms and a sulfonyl chloride group are substituted on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 2,3,6-trichlorobenzene-1-sulfonyl chloride is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to maximize yield and purity. The process involves continuous monitoring and optimization to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or bromine (Br2) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaS) are commonly used under basic or neutral conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,3,6-Trichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Applied in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2,3,6-trichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites on molecules. This reactivity is exploited in the synthesis of sulfonamide drugs, where the compound reacts with amine groups on target molecules to form stable sulfonamide linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trichlorobenzene-1-sulfonyl chloride
- 2,4,6-Trichlorobenzene-1-sulfonyl chloride
- 2,3,5-Trichlorobenzene-1-sulfonyl chloride
Uniqueness
2,3,6-Trichlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the chlorine atoms and the sulfonyl chloride group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical synthesis processes .
Propriétés
Formule moléculaire |
C6H2Cl4O2S |
|---|---|
Poids moléculaire |
280.0 g/mol |
Nom IUPAC |
2,3,6-trichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H |
Clé InChI |
IPIBHGIAEBDUDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)

![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)





